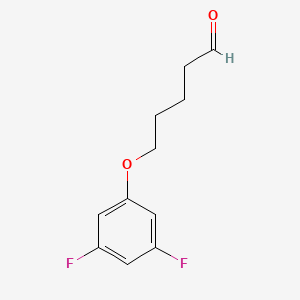

5-(3,5-Difluorophenoxy)pentanal

Description

5-(3,5-Difluorophenoxy)pentanal (CAS: 1603067-38-4) is an organofluorine compound characterized by a pentanal backbone substituted with a 3,5-difluorophenoxy group.

Properties

IUPAC Name |

5-(3,5-difluorophenoxy)pentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14/h4,6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHZSLVLKYKJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

β-O-4 Lignin Model Compounds

A β-O-4 type lignin model compound, 2-(3,5-difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF), shares the 3,5-difluorophenoxy moiety but differs in its hydroxyl-rich side chain and methoxy-substituted aromatic ring (Figure 1). Studies show that the 3,5-difluorophenoxy group in VDF facilitates tracking phenolic byproducts (e.g., 3,5-difluorophenol) during oxidative degradation, highlighting its utility in lignin chemistry . In contrast, 5-(3,5-Difluorophenoxy)pentanal lacks hydroxyl groups, making it less reactive toward oxidation but more suitable for aldehyde-specific reactions.

| Property | This compound | VDF (Lignin Model) |

|---|---|---|

| Functional Groups | Aldehyde, difluorophenoxy | Diols, methoxy, difluorophenoxy |

| Reactivity | Aldehyde-specific | Oxidative degradation-prone |

| Applications | Synthetic intermediates | Lignin degradation studies |

Diazenyl-Substituted Analogs

5-(4-((2,6-Difluorophenyl)diazenyl)-3,5-difluorophenoxy)pentanoic acid () features a diazenyl (-N=N-) linker and a carboxylic acid terminus. The diazenyl group introduces photoresponsive properties, while the carboxylic acid enables conjugation. Compared to this compound, this compound’s extended π-system and acidic group enhance its utility in supramolecular systems but reduce volatility .

Comparison with Functional Group Analogs

Aldehyde/Ketone Derivatives

- Benzylacetone (CAS: 2550-26-7) and 3-Phenylpropanal (CAS: 104-53-0) () are aromatic aldehydes/ketones lacking fluorine. Benzylacetone’s ketone group imparts higher stability, while 3-Phenylpropanal’s shorter chain limits steric effects. The difluorophenoxy group in this compound introduces electron-withdrawing effects, altering nucleophilic reactivity compared to non-fluorinated analogs .

Alcohol and Furanone Derivatives

- 5-Phenyl-1-pentanol () replaces the aldehyde with a hydroxyl group, increasing hydrophilicity.

- Dihydro-5-pentyl-2(3H)-furanone () features a cyclic ester, enabling lactone-specific reactions. These compounds diverge in applications: pentanol derivatives are used in surfactants, while the aldehyde group in this compound suits crosslinking or condensation reactions .

Comparison with Fluorinated Compounds

Perfluorinated Pentanoic Acids

Perfluoro-n-[1,2,3,4,5-13C5]pentanoic acid () is a fully fluorinated carboxylic acid with environmental analysis applications. Its high fluorine content confers extreme chemical inertness, contrasting with this compound’s partial fluorination and aldehyde reactivity .

Decafluoro-3-Pentanone

1,1,1,2,2,4,4,5,5,5-decafluoro-3-pentanone (CAS: 684-32-2, ) is a perfluorinated ketone. The partial fluorination in this compound balances reactivity and stability .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|

| This compound | Aldehyde, difluorophenoxy | Nucleophilic addition | Synthetic intermediates |

| VDF (Lignin Model) | Diols, methoxy, difluorophenoxy | Oxidative degradation | Lignin chemistry |

| 5-(Diazenyl-difluorophenoxy)pentanoic acid | Carboxylic acid, diazenyl | Photoresponsive, conjugation | Supramolecular systems |

Table 2: Fluorination Impact

| Compound | Fluorine Content | Key Property |

|---|---|---|

| This compound | Partial | Moderate reactivity |

| Perfluoro-n-pentanoic acid | Full | Chemical inertness |

| Decafluoro-3-pentanone | Full | Non-flammable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.